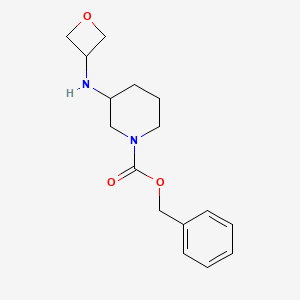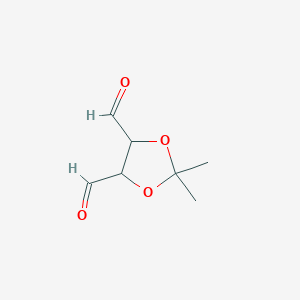
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is a chiral compound with significant applications in organic synthesis. Its unique structure, featuring two aldehyde groups and a dioxolane ring, makes it a valuable intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde typically involves the reaction of a suitable precursor with reagents that introduce the dioxolane ring and the aldehyde groups. One common method involves the use of diols and aldehydes under acidic conditions to form the dioxolane ring, followed by oxidation to introduce the aldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde has several applications in scientific research:
作用机制
The mechanism of action of (4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function . The dioxolane ring provides stability and influences the compound’s reactivity and selectivity in chemical reactions .
相似化合物的比较
Similar Compounds
(4R,5S)-Dethiobiotin: Shares a similar dioxolane ring structure but differs in functional groups and biological activity.
(2R,3R,4R,5S)-2-(Hydroxymethyl)-1-nonylpiperidine-3,4,5-triol: Another chiral compound with different functional groups and applications.
Uniqueness
(4R,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbaldehyde is unique due to its combination of two aldehyde groups and a dioxolane ring, which provides distinct reactivity and versatility in synthetic applications. Its chiral nature also makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds .
属性
分子式 |
C7H10O4 |
|---|---|
分子量 |
158.15 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3 |
InChI 键 |
HZJHBGXHOJVFGH-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(C(O1)C=O)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)

![3-Amino-4-(3-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B14788992.png)
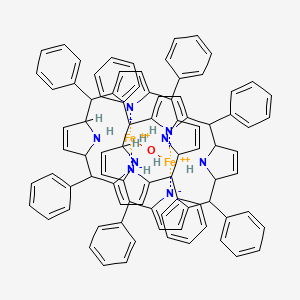
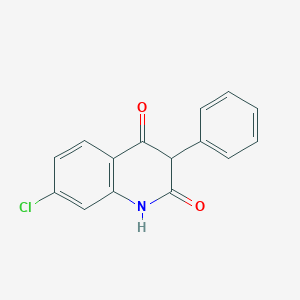
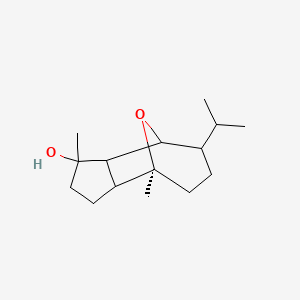
![7-Methyl-3,3a-dihydro-1H-imidazo[4,5-b]pyridin-2(7aH)-one](/img/structure/B14789028.png)

![tert-butyl (5S)-2-oxo-9-phenyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14789048.png)
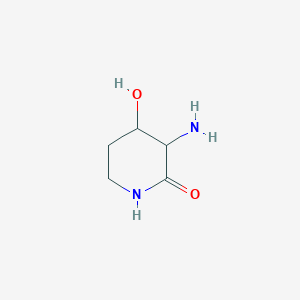
![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)

![Pyrano[3,2-c][2]benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-, potassium salt (1:1)](/img/structure/B14789061.png)
